2-((3'-Methyl-4'-hydroxyphenyl)azo)benzoic acid
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Overview
Description
2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. This compound is known for its vibrant color and is often used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid typically involves the diazotization of 3-methyl-4-aminophenol followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular components. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenylazo)benzoic acid: Similar structure but lacks the methyl group.
2-(3’,5’-Dimethoxy-4’-hydroxyphenyl)azo)benzoic acid: Contains additional methoxy groups.
Uniqueness
2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds .
Properties
Molecular Formula |
C14H12N2O3 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-8-10(6-7-13(9)17)15-16-12-5-3-2-4-11(12)14(18)19/h2-8,17H,1H3,(H,18,19) |
InChI Key |
SBSCJWJICRGLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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